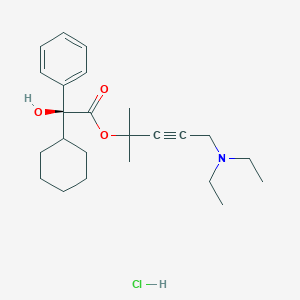
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as SDB-005 and is a member of the synthetic cannabinoid family. In
作用机制
SDB-005 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. CB1 receptors are involved in various physiological processes, including pain perception, appetite, mood, and memory. SDB-005 binds to the CB1 receptor and activates it, leading to the release of various neurotransmitters such as dopamine, serotonin, and glutamate. These neurotransmitters are involved in the regulation of mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
SDB-005 has various biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin release in the brain, leading to euphoria and altered mood. SDB-005 also increases heart rate and blood pressure, leading to cardiovascular effects. Long-term use of SDB-005 can lead to addiction and withdrawal symptoms.
实验室实验的优点和局限性
SDB-005 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for investigating the role of CB1 receptors in various physiological and pathological conditions. However, SDB-005 has limitations as well. It is a synthetic compound, which means that its effects may not be entirely representative of natural cannabinoids. Additionally, SDB-005 has potential side effects, which may limit its use in lab experiments.
未来方向
There are several future directions for research on SDB-005. One direction is to investigate the potential therapeutic applications of SDB-005 in various diseases such as chronic pain, anxiety, and addiction. Another direction is to study the long-term effects of SDB-005 on the brain and behavior. Additionally, researchers can explore the potential of SDB-005 as a tool for studying the endocannabinoid system and its role in various physiological processes.
Conclusion:
SDB-005 is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It is a potent agonist of the CB1 receptor, which plays a critical role in the central nervous system. SDB-005 has several advantages for lab experiments, but it also has limitations and potential side effects. Future research on SDB-005 can shed light on the role of CB1 receptors in various physiological and pathological conditions and may lead to the development of new therapeutic agents.
合成方法
SDB-005 is synthesized through a complex chemical process that involves the reaction of various chemicals such as alpha-cyclohexyl-alpha-hydroxybenzeneacetic acid, 4-diethylaminobutyric acid, and 1,1-dimethyl-2-butyn-1-ol. The final product is obtained through the hydrochloride salt formation. The synthesis of SDB-005 is a time-consuming and challenging process, which requires expertise in organic chemistry.
科学研究应用
SDB-005 has potential applications in scientific research, particularly in the field of neuroscience. It is a potent agonist of the cannabinoid receptor CB1, which plays a critical role in the central nervous system. SDB-005 is used to investigate the role of CB1 receptors in various physiological and pathological conditions, such as pain, anxiety, and addiction. SDB-005 is also used to study the effects of synthetic cannabinoids on the brain and behavior.
属性
CAS 编号 |
192204-96-9 |
|---|---|
产品名称 |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- |
分子式 |
C24H36ClNO3 |
分子量 |
422 g/mol |
IUPAC 名称 |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H/t24-;/m1./s1 |
InChI 键 |
JQCLFZVNMLALLU-GJFSDDNBSA-N |
手性 SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
规范 SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
其他 CAS 编号 |
192204-96-9 |
同义词 |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)- 1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



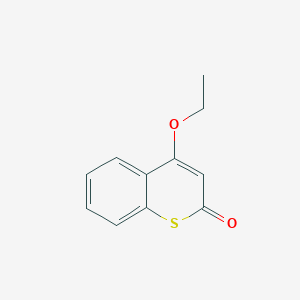
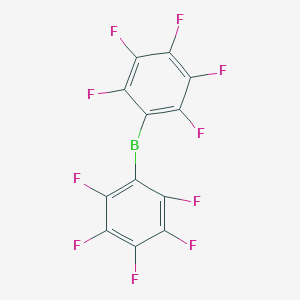
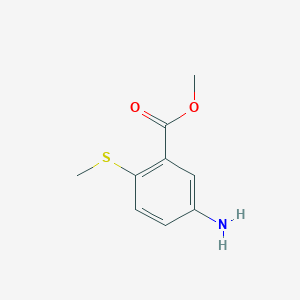

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

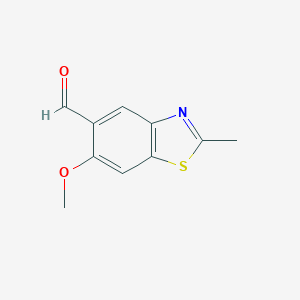
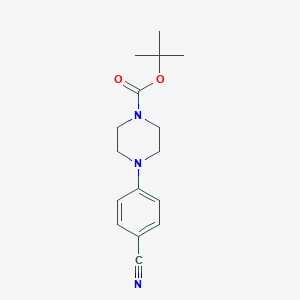
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
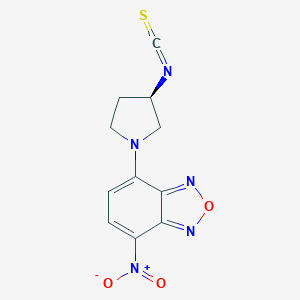
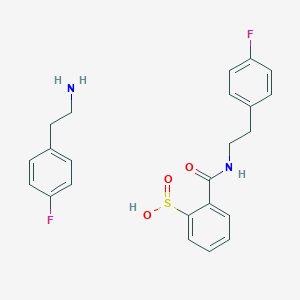
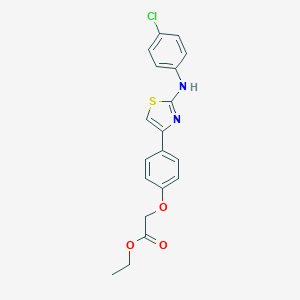
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)